molecular formula C10H9N3OS B2658714 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 39091-14-0

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2658714
CAS No.: 39091-14-0
M. Wt: 219.26
InChI Key: SGZYGCWIEWKSLU-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest due to its potential biological activities. The compound features a thiazole ring fused with a pyridine ring, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the cyclization of α-haloketones with thioamides under basic conditions. For instance, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole can be synthesized by reacting 3-pyridylmethyl ketone with thiourea in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Scientific Research Applications

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it induces apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of a thiazole and pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with specific biological and physical properties .

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZYGCWIEWKSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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